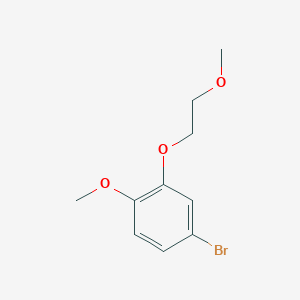
4-ブロモ-1-メトキシ-2-(2-メトキシエトキシ)ベンゼン
概要
説明
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, featuring bromine, methoxy, and methoxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The methoxy and methoxyethoxy groups can coordinate with metal ions.
Biology
Pharmacological Studies: Potential use in the development of new drugs due to its unique functional groups.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
作用機序
Target of Action
Similar compounds have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known to be used in the synthesis of dpp derivatives , which are involved in two-photon excited fluorescence microscopy .
Result of Action
It’s known to be used in the synthesis of dpp derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a brominated benzene derivative, such as 4-bromoanisole.
Etherification: The methoxy group is introduced via a Williamson ether synthesis, where 4-bromoanisole reacts with sodium methoxide.
Methoxyethoxylation: The final step involves the introduction of the methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding a simpler benzene derivative.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: 4-Methoxy-2-(2-methoxyethoxy)aniline.
Oxidation: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: 1-Methoxy-2-(2-methoxyethoxy)benzene.
類似化合物との比較
Similar Compounds
4-Bromoanisole: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-2-methoxybenzene: Similar but lacks the additional methoxyethoxy group, limiting its applications.
特性
IUPAC Name |
4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOFTXOOBHKZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


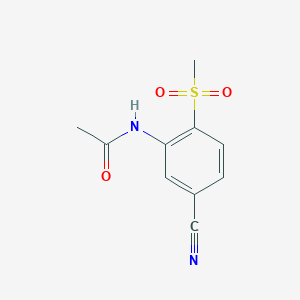
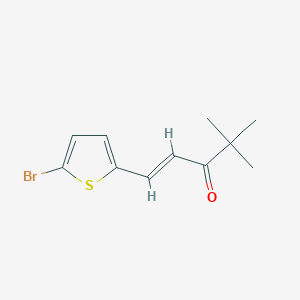
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)
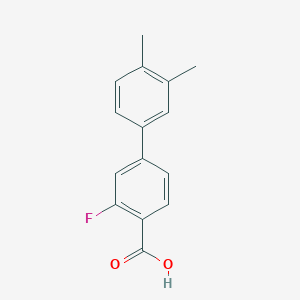
![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)
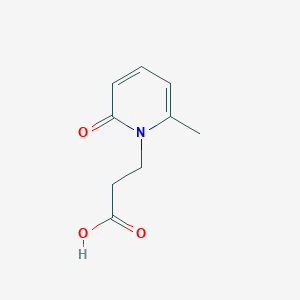
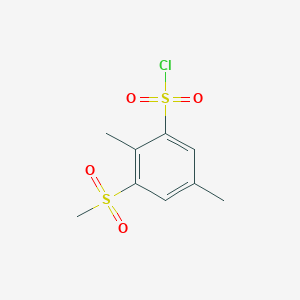

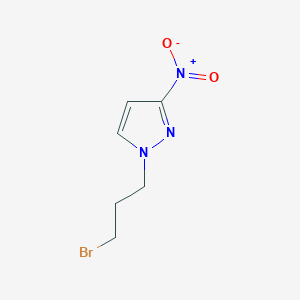
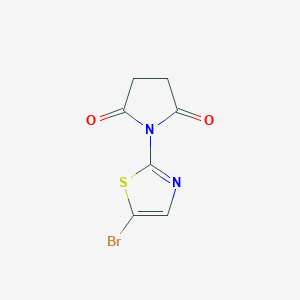
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)
